molecular formula C26H26N4O6S B2861146 4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-41-6

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2861146
CAS RN: 533870-41-6
M. Wt: 522.58
InChI Key: MAAQTOHOSLYSIB-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H26N4O6S and its molecular weight is 522.58. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Research on derivatives of 1,3,4-oxadiazole, closely related to the compound , involves crystallographic studies to understand their molecular structure. These studies provide insights into the intermolecular interactions and the contribution of different contacts to the crystal packing, which is crucial for understanding the physical properties and reactivity of these compounds (Karanth et al., 2019).

Anticancer Activity

Compounds with a 1,3,4-oxadiazole core have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy. This research highlights the potential of 1,3,4-oxadiazole derivatives as anticancer agents and opens avenues for further exploration of similar compounds (Ravinaik et al., 2021).

Photoinduced Molecular Rearrangements

Studies on the photochemistry of 1,2,4-oxadiazoles, which share structural similarities with the target compound, show that they undergo photo-induced redox reactions leading to various rearrangements. This research is significant for understanding the photostability and photochemical behavior of these compounds, which is essential for their potential applications in photodynamic therapy and as photosensitive materials (Vivona et al., 1997).

Enzyme Inhibition

The inhibition of carbonic anhydrases by compounds containing 1,3,4-thiadiazol-2-yl and sulfamoyl groups has been investigated, revealing significant inhibitory activity. This research contributes to the development of new therapeutic agents targeting carbonic anhydrases, which are involved in various physiological processes including respiration and pH regulation (Ulus et al., 2016).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S/c1-4-30(17-18-8-6-5-7-9-18)37(32,33)21-13-10-19(11-14-21)24(31)27-26-29-28-25(36-26)22-15-12-20(34-2)16-23(22)35-3/h5-16H,4,17H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAQTOHOSLYSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.